molecular formula C7H8OS2 B14023407 2-Acetyl-5-methylthiothiophene

2-Acetyl-5-methylthiothiophene

Cat. No.: B14023407
M. Wt: 172.3 g/mol
InChI Key: NGYCRGSBNRKLQS-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)thiophen-2-yl)ethanone is an organic compound with the molecular formula C7H8OS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-(Methylthio)thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(5-methylthio)thiophene with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(5-(Methylthio)thiophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Methylthio)thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Scientific Research Applications

1-(5-(Methylthio)thiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and carbonyl group allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Acetylthiophene: Similar structure but lacks the methylthio group.

    5-Methylthiophene-2-carboxaldehyde: Contains a formyl group instead of an ethanone group.

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethanone group.

Uniqueness: 1-(5-(Methylthio)thiophen-2-yl)ethanone is unique due to the presence of both a methylthio group and an ethanone group on the thiophene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

1-(5-methylsulfanylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H8OS2/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3

InChI Key

NGYCRGSBNRKLQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)SC

Origin of Product

United States

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